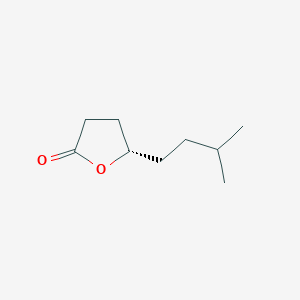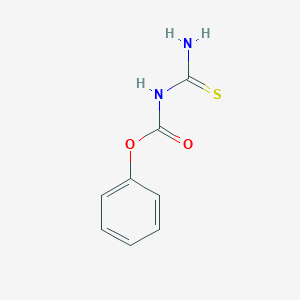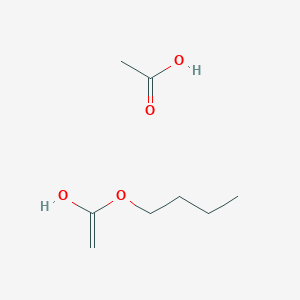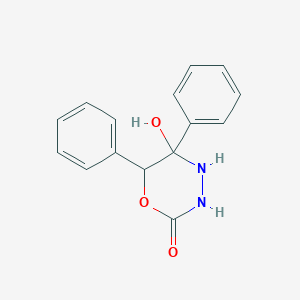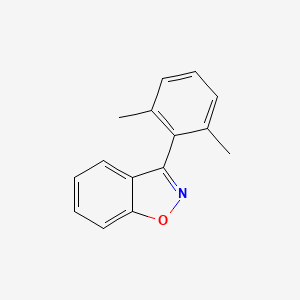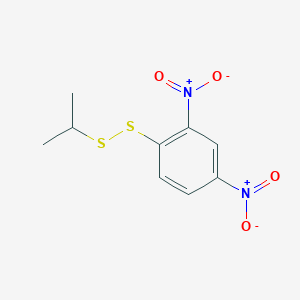
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene is an organic compound characterized by the presence of two nitro groups and a propan-2-yldisulfanyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene typically involves the nitration of 1-(propan-2-yldisulfanyl)benzene. The nitration process introduces nitro groups at the 2 and 4 positions of the benzene ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives. Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: The nitro groups make the benzene ring more susceptible to nucleophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene exerts its effects involves the interaction of its nitro and disulfanyl groups with molecular targets. The nitro groups can participate in redox reactions, while the disulfanyl group can form disulfide bonds with thiol-containing molecules. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
2,4-Dinitro-1-(propan-2-yldisulfanyl)benzene can be compared with other nitrobenzene derivatives such as:
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
1,3-Dinitrobenzene: Commonly used in the manufacture of explosives.
Propriétés
Numéro CAS |
89846-89-9 |
|---|---|
Formule moléculaire |
C9H10N2O4S2 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
2,4-dinitro-1-(propan-2-yldisulfanyl)benzene |
InChI |
InChI=1S/C9H10N2O4S2/c1-6(2)16-17-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6H,1-2H3 |
Clé InChI |
NIHIVDGWEUZCEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
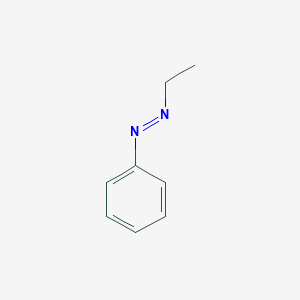
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
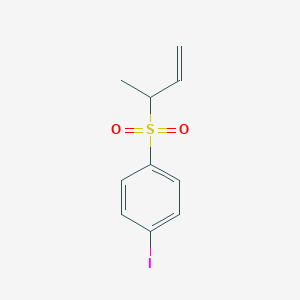
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)
